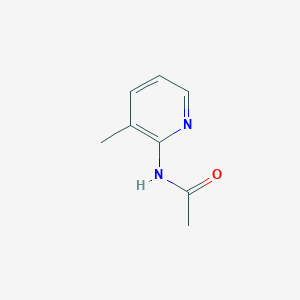

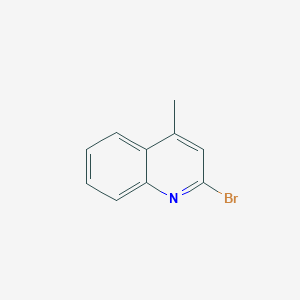

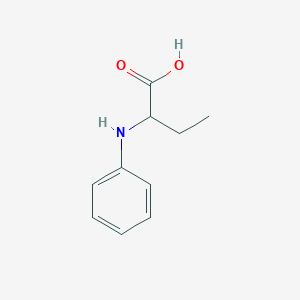

![molecular formula C8H11ClO B1267036 双环[2.2.1]庚烷-2-甲酰氯 CAS No. 35202-90-5](/img/structure/B1267036.png)

双环[2.2.1]庚烷-2-甲酰氯

描述

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane derivatives often involves intricate chemical reactions designed to form the bicyclic framework with the desired functional groups. For example, Ikeuchi et al. (2021) describe a synthetic method for a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons, involving an intermolecular Diels-Alder reaction, highlighting the compound's versatility as a building block in organic synthesis (Ikeuchi et al., 2021). Similarly, Della and Knill (1994) achieved the synthesis of bicyclo[2.2.1]heptanes with functionality at each bridgehead through radical cyclization, underscoring the compound's potential in creating complex molecular structures (Della & Knill, 1994).

Molecular Structure Analysis

Investigations into the molecular structure of bicyclo[2.2.1]heptane derivatives have provided insights into their conformational dynamics and stability. The work by Hazra, Mukherjee, and Kumar (2009) on the crystal structure and DFT studies of a specific bicyclic compound showcases the detailed molecular geometry and electronic structure, indicating a high kinetic stability due to a significant HOMO–LUMO gap (Hazra, Mukherjee, & Kumar, 2009).

Chemical Reactions and Properties

Bicyclo[2.2.1]heptane-2-carbonyl chloride undergoes a range of chemical reactions, reflecting its reactivity and chemical properties. For instance, the chlorination study by Roberts, Urbánek, and Armstrong (1949) explores its reactivity towards sulfuryl chloride, yielding mono- and dichloro products, illustrating the compound's susceptibility to halogenation reactions (Roberts, Urbánek, & Armstrong, 1949).

Physical Properties Analysis

The physical properties of bicyclo[2.2.1]heptane-2-carbonyl chloride, such as its boiling and melting points, solubility, and stability, are crucial for understanding its behavior in various chemical environments. The study by Zutty and Whitworth (1964) on vinyl chloride/bicyclo(2.2.1) hepta-2,5-diene copolymers highlights how the incorporation of the bicycloheptadiene unit affects the physical properties of the resulting polymers, such as increasing the softening point, which illustrates the impact of the bicyclic structure on material properties (Zutty & Whitworth, 1964).

Chemical Properties Analysis

The chemical properties of bicyclo[2.2.1]heptane-2-carbonyl chloride, including its reactivity with different chemical reagents, stability under various conditions, and ability to undergo transformations into other compounds, are fundamental aspects of its chemistry. The synthesis and analysis by Plettner et al. (2005) provide a deep dive into its precursor's resolution and absolute configuration, shedding light on its stereochemical behavior and hydrogen-bonding properties, which are critical for understanding its interactions and reactivity (Plettner et al., 2005).

科学研究应用

有机合成

双环[2.2.1]庚烷-2-甲酰氯是有机合成中一种宝贵的中间体。 它的结构有利于狄尔斯-阿尔德反应,而狄尔斯-阿尔德反应是构建复杂有机化合物的重要反应 . 该化合物的反应活性可以生成新型的双环结构,这些结构可以作为药物和农用化学品的基础骨架 .

药物化学

在药物化学中,该化合物用于合成药物候选者。 它的双环骨架存在于多种生物活性分子中,使其成为开发新型治疗剂的重要构建模块 . 该化合物能够进行各种化学转化,使其成为设计具有潜在药理活性的分子的关键前体 .

材料科学

双环[2.2.1]庚烷-2-甲酰氯也应用于材料科学,用于开发新型聚合物和先进材料。 其刚性结构可以赋予聚合物链强度和稳定性 . 研究人员正在研究它在制造具有独特特性的材料中的应用,例如在某些条件下增强耐久性或特定反应性 .

分析化学

在分析化学中,该化合物可作为各种分析方法中的标准品或试剂。 其明确的结构和反应活性使其适合用于校正曲线和作为基于合成的检测方法中的反应物 .

环境科学

该化合物在环境应用方面的潜力正在研究中,特别是在环境修复的背景下。 它的化学性质可以被用来制造可以中和或隔离污染物的化合物 .

生物化学

在生物化学中,双环[2.2.1]庚烷-2-甲酰氯因其模拟或干扰天然生物化学过程的潜力而受到关注。 它可以用于合成天然化合物的类似物或生物途径的抑制剂 .

作用机制

Target of Action

Bicyclo[2.2.1]heptane-2-carbonyl chloride has been identified as a potential antagonist of the chemokine receptor CXCR2 . The chemokine receptor CXCR2 plays a crucial role in the body’s immune response by mediating the migration of leukocytes, particularly neutrophils, to sites of inflammation or injury .

Mode of Action

The exact mode of action of Bicyclo[22It is believed to interact with the chemokine receptor cxcr2, inhibiting its function and thereby reducing the migration of leukocytes . This can help to modulate the body’s immune response and potentially reduce inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Bicyclo[2.2.1]heptane-2-carbonyl chloride is the chemokine signaling pathway, specifically the signaling of the chemokine receptor CXCR2 . By acting as an antagonist of CXCR2, Bicyclo[2.2.1]heptane-2-carbonyl chloride can disrupt the normal functioning of this pathway, potentially leading to a reduction in inflammation and other immune responses .

Pharmacokinetics

The pharmacokinetic properties of Bicyclo[22In vivo studies in rats have indicated that it has an excellent pharmacokinetic profile . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of Bicyclo[2.2.1]heptane-2-carbonyl chloride and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Bicyclo[2.2.1]heptane-2-carbonyl chloride’s action are primarily related to its antagonistic activity against the chemokine receptor CXCR2 . By inhibiting CXCR2, Bicyclo[2.2.1]heptane-2-carbonyl chloride can potentially reduce the migration of leukocytes to sites of inflammation or injury, thereby modulating the body’s immune response .

Action Environment

The action, efficacy, and stability of Bicyclo[2.2.1]heptane-2-carbonyl chloride can be influenced by various environmental factors. For example, factors such as temperature and pH could potentially affect the stability of the compound . Additionally, the presence of other substances in the body could potentially influence the compound’s efficacy and action. More research is needed to fully understand how these and other environmental factors influence the action of Bicyclo[2.2.1]heptane-2-carbonyl chloride.

属性

IUPAC Name |

bicyclo[2.2.1]heptane-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBUZLAZTFSUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956654 | |

| Record name | Bicyclo[2.2.1]heptane-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35202-90-5 | |

| Record name | 2-Norbornane carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035202905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptane-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

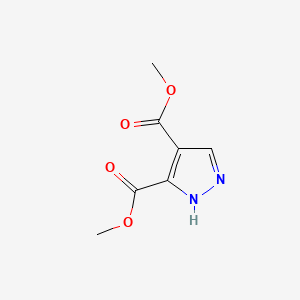

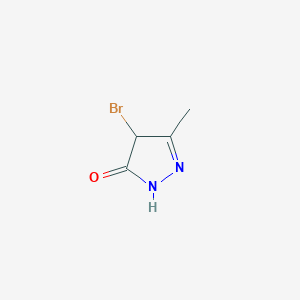

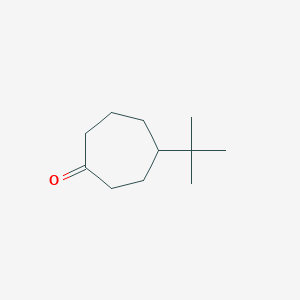

![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)

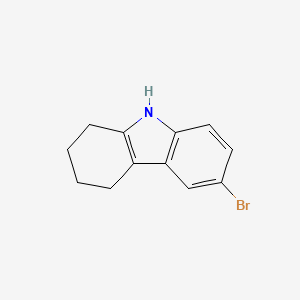

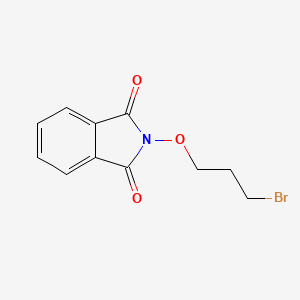

![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)

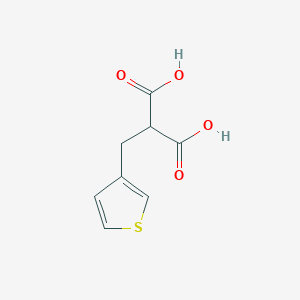

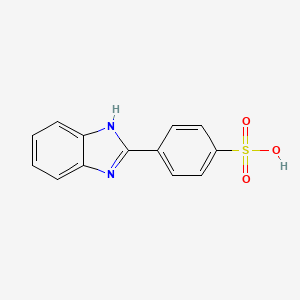

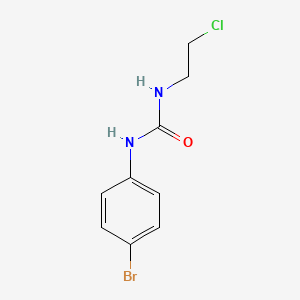

![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)